molecular formula C7H9NO3 B130563 N-methoxy-N-methylfuran-3-carboxamide CAS No. 148900-66-7

N-methoxy-N-methylfuran-3-carboxamide

Cat. No. B130563
M. Wt: 155.15 g/mol
InChI Key: MFPGWFIDJVZSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methylfuran-3-carboxamide is a chemical compound that is part of a broader class of compounds known as N-methoxy-N-methylamides, or Weinreb amides. These compounds are known for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products .

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides can be achieved through various methods. One approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine, yielding excellent results . Another method utilizes S,S-di(2-pyridyl) dithiocarbonate as a coupling reagent for the condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride to form N-methoxy-N-methylamides . Additionally, N-methoxy-N-methylcyanoformamide has been reported as a highly reactive reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones from various organometallic species .

Molecular Structure Analysis

The molecular structure of N-methoxy-N-methylamides is characterized by the presence of the N-methoxy-N-methyl group, which plays a crucial role in their reactivity and stability. This group allows for the formation of stable metal-chelated intermediates when reacting with organometallic reagents, leading to the efficient production of carbonyl functional groups .

Chemical Reactions Analysis

N-methoxy-N-methylamides are versatile in chemical reactions. They are widely used as carbonyl equivalents in organic synthesis. For instance, they can react with organometallic compounds such as RM (where M can be MgBr, Li) to yield ketones without side products . Furthermore, N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane has been shown to react with N-sulfonylimines to produce α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, which can be hydrolyzed to form α-(N-sulfonyl)amino secondary amides .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-methoxy-N-methylfuran-3-carboxamide are not detailed in the provided papers, the general properties of N-methoxy-N-methylamides can be inferred. These compounds are typically stable and can be stored without significant degradation. Their reactivity with organometallic reagents is a defining chemical property, and their solubility and melting points can vary depending on the specific structure and substituents present on the furan ring.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of N-methoxy-N-methylamides (Weinreb amides) : N-methoxy-N-methylamides, also known as Weinreb amides, are notable for their role as effective acylating agents. They are commonly prepared through the condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride. This process involves the use of coupling reagents and yields ketones without side products (Lee & Park, 2002).

  • One-Pot Synthesis Method : An efficient one-pot synthesis method for N-methoxy-N-methylamides from carboxylic acids has been developed. This method utilizes trichloromethyl chloroformate in the presence of triethylamine at room temperature, yielding excellent results (Kim et al., 2003).

  • Rh(III)-Catalyzed Selective Coupling : The selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, catalyzed by Rh(III), demonstrates a mild and efficient method for diverse product formation with selective C-C and C-C/C-N bond formation (Zheng et al., 2014).

  • Unusual Reactivity with Strongly Basic Reagents : In certain reactions involving N-methoxy-N-methylamides as acylating agents for carbanions, an unexpected mode of reactivity involving the competitive transfer of a hydroxymethyl group has been observed (Graham & Scholz, 1990).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, incorporating N-methoxy-N-methylamides, have been synthesized and screened as COX-1/COX-2 inhibitors. They exhibited significant analgesic and anti-inflammatory activities, with some compounds showing higher inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

  • Synthetic Utility in Pharmaceutical Industries : The growing utility of N-methoxy-N-methylamide (Weinreb amide) in synthetic chemistry, particularly in the pharmaceutical industry, is highlighted. Its role as an acylating agent for organolithium or organomagnesium reagents and as an equivalent for an aldehyde group has been extensively utilized (Balasubramaniam & Aidhen, 2008).

Molecular Structure and Conformation

  • Conformational Preferences of Furan-Based Arylamides : The conformational preferences of furan-based arylamides, such as N-methylfuran-2-carboxamide, have been examined through computational and experimental studies. This analysis is crucial for understanding their role as foldamer building blocks and for predicting foldamer structures (Galan et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

N-methoxy-N-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPGWFIDJVZSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=COC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylfuran-3-carboxamide

Synthesis routes and methods I

Procedure details

The title compound was prepared from furan-3-carboxylic acid (3.4 g, 0.030 mol), N,O-dimethylhydroxylamine hydrochloride hydrochloride (2.9 g, 0.030 mol) triethylamine (8.3 mL, 0.060 mol) and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorphosphate (13.3 g, 0.030 mol) according to the general procedure described in Example 1 for N-(3-pyridylmethyl)-5-chloro-3-phenylthio-2-carboxamide. NMR (DMSO-d6) δ8.25 (1H, s), 7.75 (1H, s), 3.70 (3H, s), 3.22 (3H, s).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride hydrochloride
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
[Compound]
Name
N-(3-pyridylmethyl)-5-chloro-3-phenylthio-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of furan-3-carboxylic acid (36 g, 0.32 mol) in 250 mL of toluene was added 49 mL (0.385 mol) of oxalyl chloride and 1 drop of pyridine and the mixture was heated at 80°-90° C. for 1.5 h. The mixture was cooled to room temperature, N,O-dimethylhydroxylamine hydrochloride (35 g, 0.36 mol), 4-dimethylaminopyridine (DMAP, 1.8 g, 0.0147 mol), and 600 mL of methylene chloride were added. The mixture was cooled to 0° C., 68.4 g of pyridine was added slowly, the mixture was allowed to warm to room temperature and stirred for 2 h. The mixture was filtered, and the filtrate was washed with water, 5% aqueous dimethylaminopropylamine, water, 6N HCl solution, water, and brine. The organic layer was dried and concentrated in vacuo, and the residue was distilled (b.p. 85°-87° C./0.2 mm) to afford 44 g (88.7%) of 3-(N-methyl-N-methoxycarbamoyl)furan.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Quantity
68.4 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of furan-3-carboxylic acid (26 g, 0.23 mol) in 250 mL of toluene was added 24.15 mL (0.276 mol) of oxalyl chloride and 1 drop of pyridine and the mixture was heated on a steam-bath for 2 h. The mixture was cooled to room temperature, and N,O-dimethylhydroxamine hydrochloride (24.66 g, 0.253 mol), 4-dimethylaminopyridine (DMAP, 1.2 g, 0.01 mol), and 600 mL of methylene chloride were added. The mixture was cooled to 0° C., 50.1 mL of pyridine in 50 mL of methylene chloride was added slowly, the mixture was heated to warm to room temperature (3 h), and 2 g of N,O-dimethyl-hydroxamine hydrochloride and 1 g of 4-dimethylaminopyridine (DMAP) were added. The resulting mixture was stirred for 12 h. The above mixture was cooled to 0° C., filtered, and the filtrate was washed with 3N HCl, brine, dried over sodium sulfate, and concentrated in vacuo to yield 14 g (39%) of 3-(N-methyl-N-methoxycarbamoyl)furan.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.15 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
24.66 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
N,O-dimethyl-hydroxamine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of furan-3-carboxylic acid (26 g, 0.23 mol) in 250 ml of toluene was added 24.15 ml (0.276 mol) of oxalyl chloride and 1 drop of pyridine and the mixture was heated on a steam-bath for 2 h. The mixture was cooled to room temperature, N,O-dimethylhydroxamine hydrochloride (24.66 g, 0.253 mol), 4-dimethylaminopyridine (DMAP, 1.2 g, 0.01 mol), and 600 ml of methylene chloride were added. The mixture was cooled to 0° C., 50.1 ml of pyridine in 50 ml of methylene chloride was added slowly, the mixture was allowed to warm to room temperature (3 h), and 2 g of N,O-dimethylhydroxamine hydrochloride and 1 g of 4-dimethylaminopyridine (DMAP) were added. The resulting mixture was stirred for 12 h. The above mixture was cooled to 0° C., filtered, and the filtrate was washed with 3N HCl, brine, dried over sodium sulfate, and concentrated in vacuo to yield 14 g (39%) of 3-(N-methyl-N-methoxycarbamoyl)furan.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.15 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
24.66 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methylfuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N-methylfuran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methoxy-N-methylfuran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methoxy-N-methylfuran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methoxy-N-methylfuran-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-methoxy-N-methylfuran-3-carboxamide

Citations

For This Compound
2
Citations
KFB Chung, T Zhu, TK Hyster - academia.edu
… elapsed, the solution was warmed to 0 ºC, and N-methoxy-N-methylfuran-3-carboxamide (1.500 g, 9.669 mmol, 1.1 equiv.) was added in one portion. The workup for General Procedure …
Number of citations: 3 www.academia.edu
SL Yedage, BM Bhanage - Synthesis, 2015 - thieme-connect.com
A simple and efficient protocol has been developed for the oxidative amidation of alcohols to Weinreb amides using tert-butyl hydroperoxide as an oxidant and an inexpensive and air …
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.